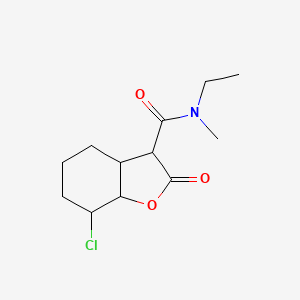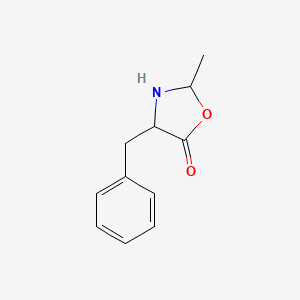![molecular formula C22H15NO3 B12901489 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 655222-78-9](/img/structure/B12901489.png)
2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is an organic compound that features a quinoline core structure substituted with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the final product.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials and minimizing the number of reaction steps are crucial factors. The described method is suitable for industrial application due to its relatively simple steps and high yield .
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
類似化合物との比較
Similar Compounds
4-Biphenylcarboxylic acid: Similar structure but lacks the quinoline ring.
Biphenyl-4-carboxylic acid: Another related compound with a simpler structure.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its combination of a biphenyl group and a quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
655222-78-9 |
|---|---|
分子式 |
C22H15NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-oxo-2-(4-phenylphenyl)-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-20-13-19(23-21-17(20)7-4-8-18(21)22(25)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,23,24)(H,25,26) |
InChIキー |
ARISBPBRMHVFMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=C(N3)C(=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


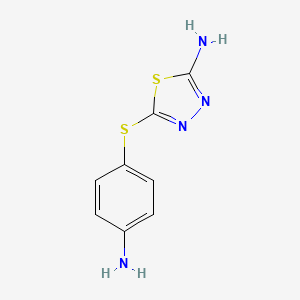
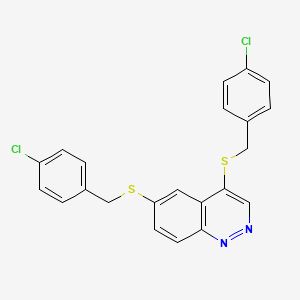

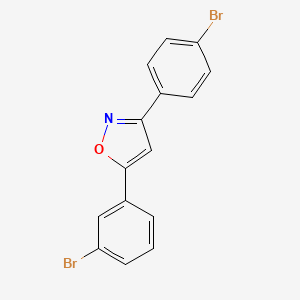
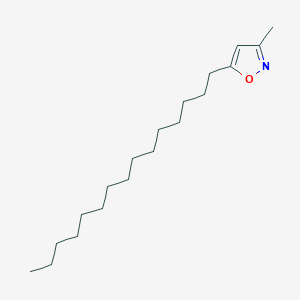
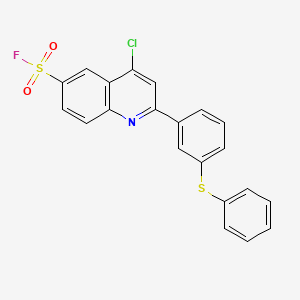
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

